Cas no 2172252-02-5 (tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers)

Technical Introduction: tert-Butyl N-3-(2-aminoethyl)cyclobutylcarbamate, as a mixture of diastereomers, is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex cyclic and amine-containing frameworks. Its bifunctional structure, featuring both a protected amine (Boc group) and a reactive primary amine, enables selective derivatization in multi-step syntheses. The cyclobutyl core contributes to conformational rigidity, which can be advantageous in medicinal chemistry for modulating target interactions. The diastereomeric mixture provides flexibility in exploring stereochemical effects on biological activity or material properties. This compound is suitable for peptide modifications, small-molecule drug development, and as a building block in asymmetric synthesis, offering synthetic chemists a balance of stability and reactivity.
tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers structure
2172252-02-5 structure
Product Name:tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers
CAS No:2172252-02-5
MF:C11H22N2O2
MW:214.304583072662
CID:5154734
PubChem ID:132398633
Update Time:2025-05-20

tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate
    • tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers
    • Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)
    • InChI Key: ZJZXBMLQEHSJGB-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1CC(CCN)C1

tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers Pricemore >>

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Additional information on tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers

Comprehensive Overview of tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, Mixture of diastereomers (CAS No. 2172252-02-5)

The compound tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate, a mixture of diastereomers, has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structural properties and potential applications. With the CAS number 2172252-02-5, this compound is often explored for its role in drug discovery, particularly in the synthesis of bioactive molecules. Researchers are increasingly focusing on its stereochemistry, as the diastereomeric mixture presents opportunities for studying chiral interactions and enantioselective reactions.

One of the key reasons for the growing interest in tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate is its versatility in organic synthesis. The tert-butyl carbamate group serves as a robust protecting group for amines, while the 2-aminoethyl side chain offers reactivity for further functionalization. This makes the compound a valuable intermediate in the development of peptidomimetics and small-molecule therapeutics. Recent studies have highlighted its potential in targeting G-protein-coupled receptors (GPCRs), a hot topic in drug discovery due to their involvement in numerous physiological processes.

In the context of current trends, the demand for chiral building blocks like this diastereomeric mixture has surged, driven by the need for enantiopure drugs. The pharmaceutical industry is actively seeking efficient methods to separate and utilize such mixtures, aligning with the broader push for sustainable and cost-effective synthesis routes. Questions like "How to optimize diastereomer separation?" or "What are the applications of tert-butyl carbamate derivatives?" are frequently searched in academic and industrial circles, reflecting the compound's relevance.

From a technical perspective, the cyclobutyl ring in tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate introduces strain, which can influence conformational stability and binding affinity in drug-target interactions. This structural feature is particularly appealing for designing kinase inhibitors or protease modulators, areas of high interest in oncology and antiviral research. The compound's CAS No. 2172252-02-5 is often cross-referenced in patents and publications, underscoring its proprietary significance.

Environmental and regulatory considerations also play a role in the compound's adoption. Unlike many high-risk chemicals, tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate is not classified as hazardous, making it a safer choice for lab-scale and industrial applications. This aligns with the global shift toward greener chemistry, where researchers prioritize compounds with minimal ecological impact. Searches for "sustainable carbamate synthesis" or "non-toxic amine protectors" often lead to discussions about derivatives like this one.

Looking ahead, the potential of tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate extends beyond traditional medicinal chemistry. Its diastereomeric mixture could find applications in material science, such as in the design of polymers with tailored properties. The compound's bifunctional nature—combining a protected amine and a reactive side chain—makes it a candidate for creating smart materials or catalytic systems. As AI-driven drug discovery accelerates, datasets referencing CAS 2172252-02-5 may contribute to predictive modeling for novel bioactive molecules.

In summary, tert-butyl N-3-(2-aminoethyl)cyclobutylcarbamate (CAS No. 2172252-02-5) represents a multifaceted tool for modern chemistry. Its mixture of diastereomers offers both challenges and opportunities, from asymmetric synthesis to drug development. By addressing frequently searched questions and aligning with trends like green chemistry and AI-assisted research, this compound remains at the forefront of scientific innovation.

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